molecular formula C21H23FN2O4S2 B7834474 3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]-4-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7834474
M. Wt: 450.6 g/mol
InChI Key: GIIOHVYOXYGJNX-SFTDATJTSA-N
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Description

3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-{[2-(1H-indol-3-yl)ethyl]amino}tetrahydro-1H-1lambda~6~-thiophene-1,1-dione is a complex organic compound that features a unique combination of functional groups, including a sulfonyl group, an indole moiety, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-{[2-(1H-indol-3-yl)ethyl]amino}tetrahydro-1H-1lambda~6~-thiophene-1,1-dione typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the sulfonyl intermediate: This step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with a suitable nucleophile under basic conditions to form the sulfonyl intermediate.

    Indole coupling: The indole moiety is introduced through a coupling reaction between the sulfonyl intermediate and 2-(1H-indol-3-yl)ethylamine under acidic or basic conditions.

    Cyclization: The final step involves the cyclization of the intermediate to form the tetrahydrothiophene ring, which can be achieved through intramolecular nucleophilic substitution or other cyclization techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound is studied for its potential as a bioactive molecule, with investigations into its interactions with biological targets such as enzymes and receptors.

Medicine

The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-{[2-(1H-indol-3-yl)ethyl]amino}tetrahydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-Chloro-3-methylphenyl)sulfonyl]-4-{[2-(1H-indol-3-yl)ethyl]amino}tetrahydro-1H-1lambda~6~-thiophene-1,1-dione
  • **3-[(4-Bromo-3-methylphenyl)sulfonyl]-4-{[2-(1H-indol-3-yl)ethyl]amino}tetrahydro-1H-1lambda~6~-thiophene-1,1-dione

Uniqueness

The presence of the fluorine atom in 3-[(4-Fluoro-3-methylphenyl)sulfonyl]-4-{[2-(1H-indol-3-yl)ethyl]amino}tetrahydro-1H-1lambda~6~-thiophene-1,1-dione imparts unique electronic properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its chloro and bromo analogs, which may exhibit different chemical and biological behaviors.

Properties

IUPAC Name

(3S,4R)-4-(4-fluoro-3-methylphenyl)sulfonyl-N-[2-(1H-indol-3-yl)ethyl]-1,1-dioxothiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S2/c1-14-10-16(6-7-18(14)22)30(27,28)21-13-29(25,26)12-20(21)23-9-8-15-11-24-19-5-3-2-4-17(15)19/h2-7,10-11,20-21,23-24H,8-9,12-13H2,1H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIOHVYOXYGJNX-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCCC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCCC3=CNC4=CC=CC=C43)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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